3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: The tosylation of piperazine is achieved by reacting piperazine with tosyl chloride in the presence of a base such as triethylamine.
Attachment of the ethyl linker: The tosylpiperazine is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Coupling with the benzamide: The final step involves coupling the intermediate with 3-fluorobenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The benzamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the tosylpiperazine moiety play crucial roles in its binding affinity and activity. The compound can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a tosyl group.
3-chloro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-fluoro-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The tosylpiperazine moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c1-16-5-7-19(8-6-16)28(26,27)24-13-11-23(12-14-24)10-9-22-20(25)17-3-2-4-18(21)15-17;/h2-8,15H,9-14H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXIRPVMHICZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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